molecular formula C11H9N3O3 B12936600 3-Maleimidobenzoic acid hydrazide

3-Maleimidobenzoic acid hydrazide

Cat. No.: B12936600
M. Wt: 231.21 g/mol
InChI Key: QSPFBMPIIUUCSK-UHFFFAOYSA-N
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Description

Significance of Maleimide (B117702) and Hydrazide Functionalities in Bioconjugation and Chemical Probes

The utility of 3-Maleimidobenzoic acid hydrazide stems directly from the unique and reliable reactivity of its constituent functional groups: the maleimide and the hydrazide. thermofisher.com These groups offer high selectivity for different functional groups on biomolecules, allowing for controlled, stepwise conjugation. thermofisher.cominterchim.fr

The maleimide group is highly valued for its specific reaction with sulfhydryl (thiol) groups. axispharm.com This reaction, a Michael addition, proceeds efficiently under mild physiological conditions, typically at a pH range of 6.5 to 7.5. axispharm.com At this pH, the reaction with thiols, such as those found on cysteine residues of proteins, is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity. axispharm.com This specificity makes maleimides a cornerstone for site-selective protein modification, protein labeling with fluorescent tags, and the construction of antibody-drug conjugates (ADCs). axispharm.comnih.gov While the resulting thiosuccinimide bond can sometimes exhibit instability in vivo through a retro-Michael reaction, strategies such as hydrolysis of the succinimide (B58015) ring have been developed to create more stable linkages. nih.govprolynxinc.com

The hydrazide group , on the other hand, serves as a potent nucleophile that reacts specifically with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond. thermofisher.comnih.gov In biological systems, aldehyde groups are not commonly present on proteins but can be readily and specifically generated by the mild oxidation of carbohydrate moieties on glycoproteins, such as antibodies, using sodium periodate (B1199274). thermofisher.comthermofisher.com This reaction provides a strategic handle for labeling or conjugating glycoproteins at sites distant from the antigen-binding regions, thereby preserving their biological function. interchim.fr The hydrazone linkage is notably more stable than a Schiff base formed with a simple amine and is particularly useful in creating acid-sensitive conjugates, as the bond is stable at neutral pH but can be cleaved under the acidic conditions found within cellular compartments like lysosomes. thermofisher.comresearchgate.netnih.gov

The combination of these two functionalities in a single molecule like this compound allows for a well-defined, two-step conjugation strategy. thermofisher.com For instance, a glycoprotein (B1211001) can first be oxidized to generate aldehydes and then reacted with the hydrazide end of the crosslinker. The resulting maleimide-activated glycoprotein can then be purified and subsequently conjugated to a second, thiol-containing protein or molecule. interchim.fr

Table 1: Chemical Properties of this compound Note: Data for the hydrochloride salt and related structures are used to provide representative information.

Property Value
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
Synonyms 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide, MBH
Reactive Toward Sulfhydryl (-SH) and Carbonyl (C=O) groups

| CAS Number | 150036-70-1 |

Historical Context and Evolution of Maleimide-Hydrazide Crosslinkers in Academic Research

The development of heterobifunctional crosslinkers, such as those combining maleimide and hydrazide functionalities, marked a significant advancement from the earlier use of homobifunctional reagents in protein chemistry. While the fundamental reactions of maleimides with thiols and hydrazides with carbonyls have been known for decades, their combination into a single linker for controlled bioconjugation gained prominence in the 1990s, particularly in the burgeoning field of targeted therapeutics. nih.govnih.govbenthamopenarchives.com

Early research focused on creating more sophisticated drug delivery systems that could selectively target cancer cells while minimizing damage to healthy tissue. A key strategy that emerged was the development of acid-sensitive drug-carrier conjugates. Researchers recognized that the hydrazone bond, formed between a hydrazide linker and a drug's ketone group, was stable at the physiological pH of blood (pH 7.4) but would readily hydrolyze in the acidic environment of endosomes and lysosomes (pH ~5.0) within cancer cells. researchgate.netnih.govbenthamopenarchives.com This property would allow for the targeted release of a cytotoxic drug directly inside the tumor cell.

Pioneering work in the 1990s demonstrated the practical application of this concept.

In 1993, a (6-maleimidocaproyl)hydrazone derivative of the anticancer drug doxorubicin (B1662922) was synthesized to create immunoconjugates by linking the drug to monoclonal antibodies. benthamopenarchives.com

Subsequent research by Kratz and colleagues in 1998 extensively detailed the synthesis and use of maleimide-hydrazide linkers, including This compound , to conjugate doxorubicin to carrier proteins like human serum albumin and transferrin. nih.govnih.gov In these studies, the hydrazide end of the linker reacted with the 13-keto position of doxorubicin, while the maleimide end was used to attach the drug-linker complex to thiolated residues on the carrier protein. researchgate.netnih.gov

These studies established that the antiproliferative activity of the resulting conjugates was critically dependent on the acid-labile hydrazone bond. nih.gov Conjugates made with a stable amide linkage showed little to no activity, whereas the hydrazone-linked conjugates were highly effective, demonstrating successful intracellular drug release. nih.govnih.gov This body of work solidified the role of maleimide-hydrazide crosslinkers as essential tools for creating advanced, conditionally-cleavable bioconjugates and paved the way for their broader use in chemical biology and medicine.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Maleimidophenylacetic acid hydrazide
Doxorubicin
(6-Maleimidocaproyl)hydrazone of doxorubicin
Sodium periodate
Human serum albumin
Transferrin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide

InChI

InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H

InChI Key

QSPFBMPIIUUCSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N

Origin of Product

United States

Synthetic Methodologies for 3 Maleimidobenzoic Acid Hydrazide and Its Derivatives

General Synthetic Routes to Maleimide-Hydrazide Compounds

The construction of the maleimide-hydrazide scaffold can be approached through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two common strategies involve the formation of the hydrazide from a corresponding acid chloride and the reaction of a pre-formed N-substituted maleimide (B117702) with a hydrazide.

Synthesis from 3-Maleimidobenzoic Acid Chloride and Related Precursors

A direct and widely applicable method for the synthesis of acyl hydrazides is the reaction of an acyl chloride with hydrazine (B178648). orgsyn.orgekb.eg This approach can be readily adapted for the preparation of 3-Maleimidobenzoic acid hydrazide. The synthesis commences with 3-aminobenzoic acid, which is first converted to 3-maleimidobenzoic acid. This is typically achieved by reacting the amino group with maleic anhydride (B1165640) to form the corresponding maleamic acid, followed by cyclization to the maleimide, often using a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

Once 3-maleimidobenzoic acid is obtained, it can be converted to the more reactive 3-maleimidobenzoic acid chloride. This is a standard transformation in organic synthesis, often accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The final step is the reaction of 3-maleimidobenzoic acid chloride with hydrazine, typically in the form of hydrazine monohydrate (H₂NNH₂·H₂O), to yield the desired this compound. google.comresearchgate.netresearchgate.net The reaction is a nucleophilic acyl substitution where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group. It is crucial to control the reaction conditions, such as temperature and stoichiometry, to minimize the formation of the symmetrical 1,2-diacylhydrazine byproduct, where two molecules of the acid chloride react with one molecule of hydrazine. orgsyn.org

Table 1: General Reaction Parameters for Hydrazide Synthesis from Acid Chlorides

ParameterConditionRationale
Solvent Aprotic solvents like dichloromethane, tetrahydrofuran, or dioxaneTo prevent reaction with the solvent and to dissolve the reactants.
Temperature Low temperatures (e.g., 0 °C to room temperature)To control the reactivity and minimize side reactions.
Base Often included (e.g., pyridine, triethylamine)To neutralize the HCl byproduct, which can protonate the hydrazine.
Hydrazine Hydrazine monohydrate or anhydrous hydrazineHydrazine monohydrate is more common and easier to handle.

Reaction of N-Substituted Maleimides with Aryl Hydrazides

An alternative strategy involves the reaction of an N-substituted maleimide with an aryl hydrazide. This approach is particularly useful when the desired maleimide precursor is readily available. The synthesis of N-arylmaleimides is a well-established process, generally involving the condensation of an aniline (B41778) derivative with maleic anhydride. mdpi.com

In the context of synthesizing a molecule like N-phenyl-3-maleimidobenzohydrazide, one could envision a nucleophilic aromatic substitution reaction, although this is less common for this specific linkage. A more plausible, though less direct, route would involve functional group manipulation on a pre-formed N-aryl maleimide that also contains a group that can be converted to a hydrazide.

However, the more direct Michael addition of a nucleophile to the double bond of the maleimide is the characteristic reaction of this moiety. While the primary reaction of maleimides in bioconjugation is with thiols, they can also react with other nucleophiles, including amines, under certain conditions, particularly at higher pH. vectorlabs.com The reaction of an N-substituted maleimide with an aryl hydrazide could potentially proceed via nucleophilic attack of the hydrazine nitrogen on the maleimide double bond. However, this would result in a succinimide (B58015) derivative rather than the desired direct linkage of the aryl hydrazide to the maleimide's nitrogen substituent.

A more relevant application of this concept involves the reaction of a maleimide that is already part of a larger structure with a hydrazide-containing molecule. For instance, a molecule containing both a maleimide and another reactive group could be coupled to an aryl hydrazide through that second reactive site.

Derivatization Strategies for Functionalized Maleimide-Hydrazide Compounds

The basic maleimide-hydrazide structure serves as a versatile scaffold that can be further modified to create more complex and functionalized reagents. These derivatization strategies are crucial for tailoring the properties of the crosslinker, such as its solubility, spacer arm length, and the introduction of additional functionalities for multi-step or multi-target conjugation.

Conjugation with Polyethylene (B3416737) Glycol (PEG) for Modified Linker Architectures (e.g., Maleimide-PEG-Hydrazide)

Polyethylene glycol (PEG) is a hydrophilic polymer that is frequently incorporated into bioconjugates to enhance their solubility in aqueous media, reduce immunogenicity, and improve pharmacokinetic properties. The introduction of a PEG spacer between the maleimide and hydrazide functionalities yields Maleimide-PEG-Hydrazide linkers. nanocs.netbiochempeg.comcreative-biolabs.comcd-bioparticles.net These linkers are highly valuable in bioconjugation for connecting proteins or peptides (via the maleimide-thiol reaction) to molecules containing carbonyl groups, such as glycoproteins that have been oxidized to generate aldehydes. thermofisher.com

The synthesis of Maleimide-PEG-Hydrazide typically involves the use of a heterobifunctional PEG derivative, such as an amine-terminated PEG that can be reacted with a maleimide precursor containing a carboxylic acid, followed by conversion of the other end of the PEG chain to a hydrazide. Alternatively, a PEG diol can be selectively functionalized at each terminus with the maleimide and hydrazide precursors.

Table 2: Properties of Maleimide-PEG-Hydrazide Linkers

PropertyDescription
Solubility Increased hydrophilicity due to the PEG chain.
Flexibility The PEG spacer provides rotational freedom, which can be beneficial in overcoming steric hindrance.
Biocompatibility PEG is known for its low toxicity and immunogenicity.
Spacer Length The length of the PEG chain can be varied to control the distance between the conjugated molecules.

Introduction of Additional Chemical Functionalities for Multifunctional Reagents

The versatility of maleimide-hydrazide compounds can be expanded by introducing additional chemical functionalities, creating multifunctional reagents for more complex bioconjugation strategies. uci.edu These reagents can enable the attachment of multiple different molecules to a target or allow for sequential conjugation reactions with different specificities.

For example, a maleimide-hydrazide linker could be further functionalized with an alkyne or azide (B81097) group for use in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.com This would create a trifunctional linker capable of reacting with a thiol, a carbonyl, and an azide or alkyne, respectively.

Another approach is the incorporation of a cleavable linker between the maleimide and hydrazide moieties. This could be a disulfide bond, which can be cleaved under reducing conditions, or an acid-labile group, which would release the conjugated molecules in an acidic environment. The development of such tunable reagents allows for the controlled release of payloads in specific biological contexts. biochempeg.com

Furthermore, the introduction of reporter groups, such as fluorophores or biotin, into the maleimide-hydrazide scaffold can facilitate the detection and purification of the resulting bioconjugates. The chemical modification of the linker itself can also be used to enhance the stability of the final conjugate. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Maleimidobenzoic Acid Hydrazide

Maleimide (B117702) Group Reactivity in Bioconjugation

The maleimide group is a key player in bioconjugation due to its high reactivity and specificity towards thiol groups. nih.govaxispharm.com This reactivity is harnessed to form stable covalent bonds with biomolecules, particularly proteins containing cysteine residues. lumiprobe.comtcichemicals.com

Specificity and Mechanism of Thiol-Maleimide Conjugation for Stable Thioether Linkages

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism. axispharm.com In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This process is highly efficient and chemoselective for thiols, especially within a specific pH range. axispharm.com The resulting product is a stable thiosuccinimide, which contains a thioether linkage. tcichemicals.comnih.gov This stability is crucial for applications where the integrity of the conjugate is paramount. prolynxinc.com However, it's important to note that under certain conditions, the thiol-maleimide linkage can undergo a retro-Michael reaction, leading to potential instability.

The specificity of the maleimide-thiol reaction is a significant advantage in bioconjugation. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, another common functional group in proteins. axispharm.comnih.gov This selectivity allows for the targeted modification of cysteine residues in the presence of numerous lysine (B10760008) residues. axispharm.comlumiprobe.com

pH Dependence and Optimization of Thiol-Maleimide Reactions

The reaction between maleimides and thiols is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is typically between 6.5 and 7.5. axispharm.comtcichemicals.comthermofisher.com Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the Michael addition, while minimizing side reactions. axispharm.comacs.org

At more alkaline pH values (above 8.5), the reactivity of maleimides towards primary amines increases, which can lead to non-specific conjugation. thermofisher.com Additionally, the maleimide ring itself is susceptible to hydrolysis at higher pH, which renders it inactive. thermofisher.com Conversely, at acidic pH levels below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the conjugation reaction. bohrium.com Therefore, careful control of the reaction pH is essential for achieving high yields and specificity in thiol-maleimide conjugations. For instance, studies have shown that at pH 5.0, thiazine (B8601807) rearrangement, a potential side reaction with N-terminal cysteines, is suppressed. bohrium.com

pH Condition Effect on Thiol-Maleimide Reaction Reference
Acidic (e.g., pH 5.0) Slower reaction rate due to lower thiolate concentration. Can suppress side reactions like thiazine rearrangement. bohrium.com
Neutral (pH 6.5-7.5) Optimal range for specific and efficient thiol conjugation. axispharm.comtcichemicals.comthermofisher.com
Alkaline (e.g., pH 8.4) Increased rate of side reactions, including reaction with amines and maleimide hydrolysis. Can promote thiazine rearrangement. thermofisher.combohrium.com

Strategies for Quenching Excess Maleimides in Reaction Mixtures

After the conjugation reaction is complete, it is often necessary to quench any unreacted maleimides. This is important to prevent unintended reactions with other molecules or to stop the reaction at a specific time point. A common and effective strategy is to add a small molecule containing a free thiol group to the reaction mixture. thermofisher.comiris-biotech.de This quenching agent will react with the excess maleimide, effectively capping it and preventing further reactions. Examples of quenching agents include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. thermofisher.com Another approach involves the use of water-soluble PEG-azides to quench trialkylphosphine reducing agents, which can interfere with maleimide conjugation. acs.orgnih.gov

Hydrazide Group Reactivity in Bioconjugation

The hydrazide group (—NHNH2) of 3-maleimidobenzoic acid hydrazide provides a second reactive handle for bioconjugation, primarily through its reaction with carbonyl compounds. interchim.fr

Formation of Hydrazone Bonds with Carbonyl Compounds (Aldehydes and Ketones)

Hydrazides react with aldehydes and ketones to form hydrazone bonds. wikipedia.orgthermofisher.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon. nih.gov The initial adduct then undergoes dehydration to form the stable C=N double bond of the hydrazone. nih.gov This reaction is a form of imine formation and is widely used in bioconjugation to label or crosslink molecules containing carbonyl groups. nih.govlibretexts.orgbyjus.com

A common application of this chemistry is the labeling of glycoproteins. The carbohydrate portions of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as reactive sites for hydrazide-containing molecules. thermofisher.cominterchim.fr

Characterization of Hydrazone Bond Stability under Varying pH Conditions

The stability of the hydrazone bond is highly dependent on pH. nih.gov Generally, hydrazone bonds are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions. wikipedia.orgpensoft.net This pH-dependent stability is a key feature that can be exploited in drug delivery systems, where a drug is released from its carrier in the acidic environment of endosomes or lysosomes. wikipedia.org

The rate of hydrolysis is influenced by the electronic properties of the substituents on both the carbonyl and hydrazide components. nih.gov For example, hydrazones formed from aromatic aldehydes tend to be more stable to acid hydrolysis than those derived from aliphatic aldehydes. nih.gov Conversely, electron-withdrawing groups can influence the pKa of the hydrazone and affect the rate of hydrolysis. nih.gov While generally stable at neutral and slightly alkaline pH (e.g., pH 7.4 and 9.0), hydrazone bonds can be cleaved in strongly acidic (e.g., pH 2.0) or highly alkaline (e.g., pH 13.0) environments. pensoft.net

pH Condition Effect on Hydrazone Bond Stability Reference
Strongly Acidic (e.g., pH 2.0) Prone to hydrolysis, leading to cleavage of the bond. pensoft.net
Acidic (e.g., pH 5.0 - 5.5) Increased rate of hydrolysis compared to neutral pH. nih.govresearchgate.net
Neutral (pH 7.4) Generally stable. wikipedia.orgnih.govpensoft.net
Alkaline (e.g., pH 9.0) Generally stable. pensoft.net
Strongly Alkaline (e.g., pH 13.0) Susceptible to hydrolysis. pensoft.net

Acid-Sensitivity of Hydrazone Bonds for Triggered Release

The hydrazone bond, formed by the reaction of a hydrazide like this compound with a carbonyl group (an aldehyde or ketone), is a key functional linkage in advanced drug delivery systems, particularly in antibody-drug conjugates (ADCs). sigmaaldrich.com A defining characteristic of this bond is its susceptibility to hydrolysis under acidic conditions, a feature that is exploited for the triggered release of therapeutic agents within the specific microenvironments of target cells. axispharm.comresearchgate.net

Hydrazone linkers are designed to be relatively stable at the neutral pH of the bloodstream (approximately pH 7.4), ensuring the integrity of the conjugate during circulation and minimizing premature drug release that could lead to systemic toxicity. cam.ac.ukmdpi.com However, upon internalization into a target cell via endocytosis, the conjugate is trafficked through endosomes and then to lysosomes. mdpi.com These cellular compartments have progressively lower pH values, with endosomes ranging from pH 5.5-6.2 and lysosomes being even more acidic at pH 4.5-5.0. axispharm.com

This acidic environment catalyzes the cleavage of the hydrazone bond, breaking it down to regenerate the constituent carbonyl and hydrazide groups. cam.ac.uk This pH-dependent hydrolysis facilitates the release of the conjugated payload precisely at the site of action. acs.org The mechanism of hydrolysis is acid-catalyzed and involves protonation of the hydrazone nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. nih.govresearchgate.net

Research has demonstrated the differential stability of hydrazone bonds across various pH levels. For example, studies on doxorubicin-hydrazone conjugates have shown significantly accelerated drug release at pH 5.0 compared to pH 7.4. mdpi.comfrontiersin.org In one study, doxorubicin (B1662922) release from nanomicelles linked by hydrazone bonds was minimal at pH 7.4 (around 13% after 48 hours) but increased dramatically to 55% at pH 6.5 and 83% at pH 4.5 over the same period. mdpi.com This pH-sensitivity is a critical design feature for creating effective, targeted therapies. mdpi.com

The stability of the hydrazone linker can be modulated by the electronic and steric nature of the ketone or aldehyde it is derived from. cam.ac.uk For instance, hydrazones formed from aromatic ketones have shown different stability profiles compared to those from aliphatic ketones, highlighting the tunability of this linker technology. cam.ac.uknih.gov

pH ConditionEnvironmentHydrazone Bond StabilityRelease Profile
pH 7.4 BloodstreamHigh Stability axispharm.comcam.ac.ukmdpi.comMinimal/Slow Release acs.orgmdpi.com
pH 5.5 - 6.2 Early EndosomesReduced Stability axispharm.comIncreased Release mdpi.com
pH 4.5 - 5.0 Late Endosomes/LysosomesLow Stability / Labile axispharm.commdpi.com Rapid/Triggered Release acs.orgmdpi.comfrontiersin.org

Keto-Enol Tautomerism of Acid Hydrazones and its Implications for Reactivity

Acid hydrazones, the functional group formed from this compound, possess a structural versatility that includes the ability to undergo keto-enol tautomerism. mdpi.comsemanticscholar.org This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in two or more structural isomers that are in dynamic equilibrium. The acylhydrazone group (–CO–NH–N=CH–) can exist in a keto form (amide) and an enol form (iminol). mdpi.com

In the solid state, acylhydrazones typically exist predominantly in the keto form. mdpi.comresearchgate.net However, in solution, an equilibrium between the keto and enol tautomers is established. mdpi.comresearchgate.net This equilibrium can be influenced by factors such as the solvent, pH, and the presence of metal ions. semanticscholar.orgfrontiersin.orgbme.hu

Keto Form (Amide): R-C(=O)-NH-N=CH-R' Enol Form (Iminol): R-C(OH)=N-N=CH-R'

This tautomerism has significant implications for the reactivity and functionality of the molecule:

Chelation: The ability to exist in the enol form is crucial for the chelating properties of many acylhydrazones. The enol form can lose a proton from the hydroxyl group, becoming an anion. researchgate.net This enolate, along with the azomethine nitrogen atom, can effectively coordinate with metal ions, acting as a bidentate or tridentate ligand. mdpi.comresearchgate.net The specific coordination behavior often depends on the pH of the medium. bme.hu

Reactivity: The keto-enol equilibrium affects the molecule's nucleophilic and electrophilic characteristics. The keto form contains an electrophilic carbon atom at the imine position (CH=N) and a nucleophilic imine nitrogen. mdpi.com The enol form introduces a nucleophilic C=C double bond and alters the electronic properties of the entire conjugated system, which can influence its interaction with biological molecules. masterorganicchemistry.com

Tautomeric FormKey Structural FeaturePredominant StateReactivity Implication
Keto (Amide) -C(=O)-NH-Solid State, Neutral Solution mdpi.comresearchgate.netPossesses distinct electrophilic and nucleophilic centers. mdpi.com
Enol (Iminol) -C(OH)=N-Equilibrium in Solution, Basic pH researchgate.netfrontiersin.orgFacilitates deprotonation and chelation of metal ions; alters planarity. mdpi.comresearchgate.net

Strategies for Bioconjugate Design Utilizing 3 Maleimidobenzoic Acid Hydrazide

Conjugation to Proteins and Peptides

The dual reactivity of 3-Maleimidobenzoic acid hydrazide makes it a powerful tool for protein and peptide modification. The maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups of cysteine residues, while the hydrazide group can form hydrazone bonds with carbonyl groups (aldehydes and ketones).

Site-Specific Modification of Thiol-Containing Proteins (e.g., Cysteine-34 of Albumin)

One of the most significant applications of this compound is the site-specific modification of proteins containing accessible cysteine residues. A prime example is human serum albumin (HSA), which possesses a single free thiol group at Cysteine-34 (Cys-34). benthamopenarchives.comresearchgate.net This unique feature allows for the precise attachment of molecules to a specific site on the albumin carrier. benthamopenarchives.com

The maleimide moiety of this compound undergoes a Michael addition reaction with the thiol group of Cys-34, forming a stable thioether bond. labome.com This strategy has been extensively explored for developing albumin-binding prodrugs. For instance, doxorubicin (B1662922), an anticancer drug, has been conjugated to this compound, and the resulting derivative can then bind to the Cys-34 of endogenous albumin. benthamopenarchives.com This approach leverages the long circulatory half-life and tumor-targeting properties of albumin.

Target ProteinReactive ResidueLinkerConjugation ChemistryResulting Bond
Serum AlbuminCysteine-34This compoundMichael AdditionThioether

Conjugation to Carbonyl-Containing Proteins or Glycoproteins via Hydrazone Formation

The hydrazide group of this compound provides a reactive handle for conjugation to proteins that either naturally contain or can be engineered to contain carbonyl groups (aldehydes or ketones). This is particularly relevant for glycoproteins, where the carbohydrate moieties can be chemically or enzymatically oxidized to generate aldehyde groups.

The reaction between the hydrazide and an aldehyde or ketone results in the formation of a hydrazone bond. nih.gov This linkage is notably acid-sensitive, a property that is exploited in prodrug design for targeted release in acidic environments. nih.govresearchgate.net

Linkage to Biologically Relevant Carrier Proteins (e.g., Human Serum Transferrin, Serum Albumin, Melanotransferrin p97)

The ability to conjugate therapeutic agents to carrier proteins is a cornerstone of targeted drug delivery. This compound has been instrumental in linking drugs to several biologically relevant carriers.

Human Serum Transferrin (Tf): Transferrin is a glycoprotein (B1211001) that is actively taken up by cells, especially cancer cells that overexpress the transferrin receptor. Thiolated human serum transferrin has been conjugated with maleimide derivatives of doxorubicin, including those formed using this compound. nih.govresearchgate.net These conjugates have shown efficacy in various cancer cell lines. nih.gov The stability of the conjugate and the release of the drug are influenced by the nature of the linker. researchgate.net

Serum Albumin: As mentioned previously, the Cys-34 residue of serum albumin is a key target for maleimide-containing linkers. benthamopenarchives.com The conjugation of doxorubicin to albumin via a this compound linker has been shown to create an acid-sensitive prodrug that can accumulate in tumor tissue. tandfonline.com

Melanotransferrin p97 (p97): Melanotransferrin, also known as p97, is another member of the transferrin family that is of interest as a drug carrier, particularly for delivering therapies across the blood-brain barrier. researchgate.net Research has demonstrated the synthesis of doxorubicin-p97 conjugates using linkers derived from this compound. researchgate.netresearchgate.net These conjugates are being explored as potential agents for treating brain tumors. researchgate.net

Carrier ProteinDrugLinker DerivativeRationale for Use
Human Serum TransferrinDoxorubicin3-Maleimidobenzoyl hydrazone of DoxorubicinTargeting transferrin receptor over-expressing cancer cells. nih.govresearchgate.net
Serum AlbuminDoxorubicin3-Maleimidobenzoyl hydrazone of DoxorubicinUtilizing the long half-life and EPR effect of albumin for tumor targeting. benthamopenarchives.comtandfonline.com
Melanotransferrin p97Doxorubicin3-Maleimidobenzoyl hydrazone of DoxorubicinPotential for crossing the blood-brain barrier for brain tumor therapy. researchgate.netresearchgate.net

Conjugation to Nucleic Acids and Oligonucleotides

The principles of using bifunctional linkers like this compound extend to the modification of nucleic acids and oligonucleotides. While direct literature citing the use of "this compound" for this purpose is sparse, the established chemistries of its functional groups are highly relevant and widely applied using analogous linkers.

Maleimide groups are used to react with thiol-modified oligonucleotides, which can be synthesized with a thiol group at a specific position. nih.gov This allows for the site-specific attachment of peptides or other molecules. Conversely, hydrazide-modified oligonucleotides can be prepared and reacted with molecules containing aldehyde groups. nih.govbiomers.net The formation of a stable hydrazone linkage under mild conditions is advantageous for conjugating sensitive biomolecules. biomers.net These strategies are crucial for developing oligonucleotide-based therapeutics, diagnostics, and research tools. nih.govnih.gov

Role as Cleavable Linkers in Prodrug Design for Targeted Delivery Research

A key feature of the hydrazone bond formed by the hydrazide group of this compound is its susceptibility to hydrolysis under acidic conditions. This property is the foundation of its use in creating cleavable linkers for prodrugs designed for targeted intracellular delivery. nih.gov

Conceptual Design of Acid-Sensitive Hydrazone Linkages for Intracellular Cargo Release in Acidic Compartments (e.g., Endosomes, Lysosomes)

The conceptual design of these prodrugs involves linking a therapeutic agent to a carrier molecule (like a protein or polymer) via a hydrazone bond derived from a linker such as this compound. The resulting conjugate is stable at the physiological pH of the bloodstream (around pH 7.4). researchgate.net

Upon cellular uptake, often through endocytosis, the bioconjugate is trafficked into endosomes and subsequently to lysosomes. These intracellular compartments have progressively more acidic environments, with the pH dropping to around 6.0 in early endosomes and as low as 4.5-5.0 in late endosomes and lysosomes. researchgate.net This acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the active drug from its carrier. nih.govnih.gov This targeted release mechanism aims to concentrate the therapeutic effect at the site of action within the cell, thereby enhancing efficacy and reducing systemic toxicity. nih.gov

Intracellular CompartmentApproximate pHLinkage StabilityDrug Release
Bloodstream7.4StableMinimal
Early Endosome~6.0Begins to hydrolyzeGradual
Late Endosome/Lysosome4.5 - 5.0Rapidly hydrolyzesEfficient

This strategy of using acid-sensitive hydrazone linkers has been a cornerstone in the development of numerous antibody-drug conjugates and other targeted delivery systems.

Application in Immunoconjugate Assembly and Design

This compound is a heterobifunctional crosslinking agent specifically designed for the assembly of immunoconjugates. Its structure incorporates two distinct reactive functionalities: a hydrazide group and a maleimide group, enabling a sequential and controlled conjugation process. benthamopenarchives.comresearchgate.net This linker is particularly valuable for creating acid-sensitive ADCs, which are designed to remain stable in the bloodstream but release their cytotoxic payload in the acidic intracellular compartments of cancer cells. nih.govnih.gov

The assembly of an immunoconjugate using this compound typically follows a two-step procedure:

Payload Derivatization: The hydrazide end of the linker is reacted with a carbonyl group (ketone or aldehyde) on the payload molecule. For instance, the C13-keto position of the anthracycline antibiotic doxorubicin is a common site for this reaction, forming a pH-sensitive benzoyl hydrazone bond. benthamopenarchives.comresearchgate.netethernet.edu.et This initial step yields a maleimide-activated drug derivative. ethernet.edu.et

Conjugation to Antibody/Protein: The maleimide group of the derivatized payload is then conjugated to a thiol (-SH) group on the targeting protein. researchgate.net Thiol groups can be naturally present or, more commonly, introduced onto the antibody or carrier protein (like transferrin or albumin) through the reduction of disulfide bonds or the reaction of lysine (B10760008) residues with a thiolation reagent. researchgate.netnih.gov The maleimide group reacts specifically with the thiol to form a stable, covalent thioether bond. nih.gov

This strategy has been effectively employed in the design of conjugates for targeted drug delivery. Research has focused on conjugating doxorubicin to carrier proteins like human serum transferrin, which is taken up by cells via receptor-mediated endocytosis, a pathway that delivers the conjugate to endosomes and lysosomes. researchgate.net In these studies, this compound was used to link doxorubicin to thiolated transferrin. researchgate.net The resulting bioconjugate is designed to be internalized by tumor cells overexpressing the transferrin receptor. Once inside the acidic lysosomal compartment, the hydrazone bond is hydrolyzed, liberating doxorubicin to exert its cytotoxic effect. nih.govtandfonline.com The use of such linkers allows for precise control over the drug release mechanism, directly tying it to cellular internalization and trafficking to acidic vesicles.

Table 2. Example of an Immunoconjugate Assembled Using a Hydrazone Linker Strategy
Targeting MoietyLinker PrecursorPayloadKey Reactive GroupsResulting LinkageRelease MechanismReference
Thiolated Human Serum TransferrinThis compoundDoxorubicinLinker Hydrazide + Drug Ketone; Linker Maleimide + Protein ThiolBenzoyl Hydrazone (cleavable); Thioether (stable)Acid-catalyzed hydrolysis researchgate.net
Thiolated Human Serum AlbuminThis compoundDoxorubicinLinker Hydrazide + Drug Ketone; Linker Maleimide + Protein ThiolBenzoyl Hydrazone (cleavable); Thioether (stable)Acid-catalyzed hydrolysis researchgate.net
Monoclonal Antibody (Thiolated)(6-Maleimidocaproyl)hydrazoneDoxorubicinLinker Hydrazide + Drug Ketone; Linker Maleimide + Antibody ThiolAcylhydrazone (cleavable); Thioether (stable)Acid-catalyzed hydrolysis benthamopenarchives.com

The design of these immunoconjugates highlights the utility of this compound in creating sophisticated drug delivery systems where the linker is not just a passive connector but an active component that dictates the site and timing of drug action.

Functionalization of Materials and Surfaces with 3 Maleimidobenzoic Acid Hydrazide

Surface Modification of Inorganic Materials (e.g., Silicon Dioxide) for Biosensor Development

The development of highly sensitive and specific biosensors often relies on the stable immobilization of biorecognition elements, such as enzymes or antibodies, onto a transducer surface. Silicon dioxide (SiO₂) is a common material for biosensor transducers due to its well-understood surface chemistry and compatibility with microfabrication techniques. researchgate.netmdpi.com 3-Maleimidobenzoic acid hydrazide and related linkers are instrumental in the covalent modification of these surfaces.

The process typically begins with the activation of the silicon dioxide surface to introduce functional groups. A common method is silanization, where an organosilane like (3-aminopropyl)triethoxysilane (APTES) is used to create a layer of primary amine groups on the hydroxyl-rich SiO₂ surface. researchgate.netsinica.edu.tw These surface amino groups can then be derivatized using a heterobifunctional crosslinker. researchgate.net

While some strategies employ linkers like 3-maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) to react with the surface amines, an alternative approach involves creating hydrazide-functionalized surfaces. researchgate.netmdpi.com This prepares the surface for reaction with molecules containing aldehyde groups. For instance, antibodies, which are glycoproteins, can be mildly oxidized with sodium periodate (B1199274) to convert their carbohydrate cis-diols into aldehydes, providing specific sites for immobilization via hydrazone bond formation with the surface-tethered hydrazide groups. This oriented coupling is advantageous for biosensor performance as it can leave the antigen-binding sites of the antibody freely accessible. mdpi.comsinica.edu.tw

Research has focused on optimizing these immobilization protocols to enhance biosensor sensitivity. Studies have compared different immobilization strategies, including the use of various silanes and spacer molecules, to achieve a high density of active, correctly oriented enzyme or antibody molecules on the SiO₂ surface for applications like the detection of explosives or disease biomarkers. researchgate.net

Table 1: Key Reagents in Silicon-Based Biosensor Surface Functionalization
Reagent TypeExample CompoundFunction on SurfaceTarget for CouplingReference
Silanization Agent(3-aminopropyl)triethoxysilane (APTES)Forms an amine-terminated monolayer on SiO₂/Si₃N₄Crosslinker molecules researchgate.netsinica.edu.tw
Heterobifunctional Crosslinker3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS)NHS-ester reacts with surface amines; maleimide (B117702) reacts with thiolsThiol-containing proteins/biomolecules researchgate.net
Heterobifunctional CrosslinkerThis compound (MBH)Hydrazide reacts with aldehydes; maleimide reacts with thiolsAldehyde-containing biomolecules (e.g., oxidized glycoproteins) benthamopenarchives.comnih.gov
Homobifunctional CrosslinkerGlutaraldehyde (GA)Reacts with surface amines and biomolecule aminesAmine-containing proteins/biomolecules sinica.edu.tw

Functionalization of Polymeric Materials and Nanoparticles in Drug Delivery Research

The versatility of this compound extends to the functionalization of organic materials, particularly polymers and nanoparticles used in advanced drug delivery systems. Its ability to link therapeutic agents to carriers or to modify the surface of nanocarriers is critical for developing targeted and controlled-release formulations.

This compound serves as a key linker for creating polymer-drug conjugates. benthamopenarchives.comnih.gov A prominent application is in the development of chemoimmunoconjugates, where a potent cytotoxic drug is attached to a carrier protein like transferrin or albumin. nih.govtandfonline.com In one approach, the ketone group on an anticancer drug, such as doxorubicin (B1662922), is reacted with the hydrazide moiety of MBH to form an acid-sensitive hydrazone bond. benthamopenarchives.comjst.go.jpresearchgate.net This drug-linker intermediate, now possessing a reactive maleimide group, can be conjugated to a thiolated carrier protein. nih.govresearchgate.net The resulting conjugate is designed to be stable in the bloodstream (pH 7.4) but to release the active drug in the acidic environment of tumor cells or lysosomes. nih.govjst.go.jp

This strategy has been explored with various anthracyclines and carrier proteins, demonstrating that conjugates linked via the acid-sensitive hydrazone bond are significantly more effective in vitro than those linked with stable amide bonds. nih.gov

Furthermore, MBH and its isomers are used to functionalize synthetic polymers for nanoparticle-based drug delivery. For example, poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, has been conjugated with para-maleimide benzoic hydrazide. researchgate.netnih.gov This modification allows for the subsequent attachment of proteins like human serum albumin (HSA) to the nanoparticle surface via the maleimide group's reaction with thiol groups on the protein. researchgate.netnih.gov The resulting HSA-coated nanoparticles exhibit improved properties, such as longer circulation times, by evading the reticuloendothelial system (RES). nih.gov These functionalized polymeric nanoparticles have shown promise as carriers for drugs like paclitaxel, demonstrating sustained release and enhanced cytotoxicity against cancer cells compared to unmodified nanoparticles. researchgate.netnih.gov

Table 2: Research Findings on Drug Carrier Functionalization with Maleimido-Benzoic Hydrazide Derivatives
Carrier/PolymerDrugLinkerKey FindingReference
Thiolated Human Serum TransferrinDoxorubicinThis compoundConjugate showed inhibitory efficacy comparable to free drug in cancer cell lines and was less active in normal endothelial cells. nih.gov nih.gov
Thiolated Human Serum AlbuminDoxorubicinThis compoundThe acid-sensitive hydrazone bond is crucial for the cytotoxic activity of the conjugate. researchgate.net researchgate.net
PLGA NanoparticlesPaclitaxelPara-maleimide benzoic hydrazideSurface conjugation with HSA via the linker resulted in nanoparticles with sustained drug release and higher cytotoxicity. researchgate.netnih.gov researchgate.netnih.gov

Liposomes are well-established nanocarriers for drug delivery. To enhance their efficacy, their surfaces can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. nih.govdtu.dk Hydrazide-based chemistry provides a powerful method for achieving this functionalization, particularly for creating stimuli-responsive systems. nih.gov

A common strategy involves incorporating a lipid derivative, such as a polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE) conjugate, that has been functionalized with a hydrazide group at the distal end of the PEG chain. nih.gov This places the reactive hydrazide group on the exterior of the liposome (B1194612), making it accessible for ligand coupling. nih.gov Ligands containing aldehyde groups (either naturally occurring or introduced chemically) can then be attached to the liposome surface via a pH-sensitive hydrazone bond. nih.govdtu.dk

This reversible linkage is particularly useful for multifunctional liposomal systems. The targeting ligand can guide the liposome to its destination, and once in the acidic microenvironment of a tumor or within an endosome, the hydrazone bond can cleave, detaching the bulky ligand. nih.gov This detachment can "un-shield" other functional components on the liposome surface, such as cell-penetrating peptides, to facilitate intracellular drug delivery. Research has demonstrated the successful conjugation of various proteins, including monoclonal antibodies and avidin, to liposomes using this hydrazine-based method, confirming that the ligands retain their specific binding activity and can be detached under acidic conditions. nih.gov

Magnetic beads are versatile tools in biotechnology, used for the purification, separation, and analysis of biomolecules. sepmag.eu Their surfaces can be coated with silica (B1680970) and activated with various functional groups to allow for the covalent immobilization of specific ligands. bocascientific.commobitec.com

Hydrazide-functionalized magnetic beads are commercially available and are specifically designed for the immobilization of molecules containing aldehyde or ketone groups. bocascientific.commobitec.commagtivio.com They are particularly effective for coupling glycoproteins, such as antibodies. The carbohydrate portions of these proteins can be gently oxidized with sodium periodate to generate aldehyde groups, which then react with the hydrazide groups on the magnetic beads to form stable covalent hydrazone bonds. bocascientific.com This method allows for the efficient capture and immobilization of target biomolecules from complex mixtures. sepmag.eubocascientific.com The simple magnetic separation protocol enables easy washing and removal of unbound materials, streamlining workflows in immunoassays, proteomics, and other biomolecular applications. bocascientific.commagtivio.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-MBH. jchps.com Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom, confirming the compound's structure and identifying any impurities. jchps.combhu.ac.inresearchgate.netipb.pt

In ¹H-NMR spectroscopy, the chemical shifts (δ) of the protons in 3-MBH are indicative of their local electronic environment. For instance, the protons of the maleimide (B117702) ring typically appear as a singlet, while the aromatic protons of the benzoic acid moiety exhibit a complex multiplet pattern due to spin-spin coupling. bhu.ac.inrsc.orgresearchgate.net The hydrazide protons (NH and NH₂) also show characteristic signals. The integration of these signals provides the relative ratio of the different types of protons in the molecule. pressbooks.pub

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton. researchgate.netnii.ac.jpresearchgate.netresearchgate.net The chemical shifts of the carbonyl carbons in the maleimide and hydrazide groups, as well as the aromatic and olefinic carbons, are all found in their expected regions, confirming the presence of these functional groups. The number of distinct signals in the ¹³C-NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is consistent with the proposed structure of 3-MBH.

Table 1: Representative NMR Data for Maleimide and Benzohydrazide Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Maleimide CH=CH ~6.7-7.0
¹H Aromatic CH ~7.2-8.5
¹H Hydrazide NH ~9.5-10.5
¹H Hydrazide NH₂ ~4.5-5.5
¹³C Maleimide C=O ~170
¹³C Hydrazide C=O ~165
¹³C Aromatic C ~125-135
¹³C Maleimide C=C ~134

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Structural Verification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of 3-MBH. researchgate.netnii.ac.jpresearchgate.netresearchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. nih.gov

In a typical ESI-MS analysis of 3-MBH, the compound is introduced into the mass spectrometer, where it is ionized to produce protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured, providing a highly accurate determination of the compound's molecular weight. This experimental value is then compared to the theoretical molecular weight calculated from the chemical formula of 3-MBH (C₁₁H₉N₃O₃), which is 231.21 g/mol . A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.netresearchgate.nettandfonline.com The FT-IR spectrum of 3-MBH displays characteristic absorption bands that correspond to the vibrational frequencies of its various bonds.

Key characteristic peaks in the FT-IR spectrum of 3-MBH include:

N-H stretching: The hydrazide group exhibits characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. researchgate.net

C=O stretching: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the maleimide and hydrazide groups are observed in the region of 1650-1750 cm⁻¹. vscht.czdocbrown.info

C=C stretching: The stretching vibration of the carbon-carbon double bond in the maleimide ring appears around 1600 cm⁻¹. vscht.cz

Aromatic C-H and C=C stretching: The benzoic acid moiety gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds are also present in the spectrum. ajchem-a.com

The presence and position of these absorption bands provide a molecular fingerprint that helps to confirm the structure of 3-MBH. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of 3-MBH and for conducting stability studies. researchgate.netnii.ac.jpresearchgate.netpensoft.net This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. google.com

For purity assessment, a sample of 3-MBH is injected into the HPLC system. sepscience.com A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities, which can be quantified by their peak areas. dtic.milnih.gov

HPLC is also instrumental in stability studies, for example, by monitoring the degradation of the compound over time under different conditions such as varying pH and temperature. researchgate.netpensoft.netscispace.com By analyzing samples at different time points, the rate of degradation and the formation of any degradation products can be determined, which is particularly important for hydrazone derivatives that can be susceptible to hydrolysis. pensoft.net

UV-Visible Absorption Measurements for Reaction Monitoring and Quantification

UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both qualitative and quantitative analysis of 3-MBH. researchgate.net The maleimide and benzoyl groups in the molecule contain chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of 3-MBH typically shows a characteristic maximum absorption wavelength (λmax). This property can be used to monitor the progress of reactions involving 3-MBH. For instance, the conjugation of 3-MBH to a protein can be followed by observing changes in the UV-Vis spectrum. researchgate.net

Furthermore, according to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantification of 3-MBH in solution by measuring its absorbance at λmax and comparing it to a calibration curve prepared with standards of known concentrations. This is useful for determining the concentration of 3-MBH solutions used in various applications. ajchem-a.comrsc.org

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound like 3-MBH. researchgate.netnii.ac.jpresearchgate.netresearchgate.nettandfonline.com This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, and oxygen) present in the molecule.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the chemical formula of 3-MBH (C₁₁H₉N₃O₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

Table 2: Theoretical Elemental Composition of 3-Maleimidobenzoic acid hydrazide (C₁₁H₉N₃O₃)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 11 132.11 57.14%
Hydrogen H 1.01 9 9.09 3.93%
Nitrogen N 14.01 3 42.03 18.18%
Oxygen O 16.00 3 48.00 20.77%
Total 231.23 100.00%

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is a powerful analytical technique that provides the most definitive structural information for crystalline compounds. researchgate.net While not routinely performed for every batch, obtaining a single-crystal X-ray structure of 3-MBH provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The process involves growing a single, high-quality crystal of 3-MBH. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all the atoms can be determined. This detailed structural information is invaluable for understanding the compound's chemical reactivity and its interactions with other molecules.

Conceptual Frameworks and Advanced Research Applications

Design and Synthesis of Reporter Probes and Labeling Reagents

3-Maleimidobenzoic acid hydrazide is instrumental in the design and synthesis of reporter probes and labeling reagents, primarily by serving as a heterobifunctional linker. This capability allows for the attachment of reporter molecules, such as drugs or fluorescent dyes, to carrier proteins.

A notable application is in the creation of chemoimmunoconjugates. For instance, maleimide (B117702) derivatives of the anticancer drug doxorubicin (B1662922) have been synthesized for selective binding to thiolated carrier proteins. researchgate.netresearchgate.net In these constructs, this compound is bound to the 13-keto position of doxorubicin via a hydrazone bond. researchgate.netresearchgate.net This hydrazone linkage is characteristically acid-sensitive, allowing for the release of the drug in the acidic environment of tumor cells, while the maleimide group on the other end of the linker selectively binds to thiol groups on carrier proteins like human serum albumin or transferrin. researchgate.netresearchgate.nettandfonline.com This strategic design turns the drug into a targeted labeling reagent for specific proteins.

The synthesis process involves a two-step reaction strategy. The hydrazide group of MBH reacts with a carbonyl group (ketone or aldehyde) on the molecule to be labeled, while the maleimide group remains available to form a stable thioether bond with sulfhydryl groups (cysteine residues) on a target protein. cellsystemsbiology.commdpi.com

Table 1: Key Features of this compound in Probe Synthesis

FeatureReactive GroupTarget Functional GroupBond FormedStability
Labeling HydrazideKetones, AldehydesHydrazoneAcid-sensitive
Anchoring MaleimideSulfhydryls (Thiols)ThioetherStable

Utilization in Crosslinking Studies for Investigating Protein-Protein Interactions and Macromolecular Complexes

The study of protein-protein interactions (PPIs) and the architecture of large macromolecular complexes is fundamental to understanding cellular processes. Chemical crosslinking, facilitated by reagents like this compound, provides a powerful method to "capture" these transient or weak interactions for analysis. thermofisher.comnih.gov

MBH acts as a heterobifunctional crosslinker, covalently joining two or more interacting molecules. cellsystemsbiology.comkorambiotech.comsigmaaldrich.com The process typically involves a sequential reaction:

The hydrazide group is reacted with an oxidized carbohydrate on a glycoprotein (B1211001) or a carboxyl group on a protein (in the presence of a carbodiimide (B86325) like EDC). cellsystemsbiology.comkorambiotech.com

The maleimide group then reacts with a sulfhydryl group on a nearby interacting protein. mdpi.com

This creates a covalent bridge between the interacting proteins, stabilizing the complex for subsequent isolation and analysis by methods such as SDS-PAGE and mass spectrometry. thermofisher.comelifesciences.org By using crosslinkers of varying lengths, it is possible to gain insights into the distances between interacting domains within a protein complex. korambiotech.com The resulting stable complex allows researchers to identify near-neighbor relationships and probe the three-dimensional structure of protein assemblies. nih.govkorambiotech.com

Application as Versatile Building Blocks for the Synthesis of Complex Molecular Architectures in Chemical Biology

The dual reactivity of this compound makes it a versatile building block for constructing complex, multi-component molecular architectures with tailored functions. medchemexpress.com This is particularly evident in the field of drug delivery and the development of targeted therapeutics. tandfonline.comsigmaaldrich.com

By conjugating drugs to carrier macromolecules, their therapeutic index can be improved by enhancing solubility, stability, and tumor accumulation. tandfonline.com For example, doxorubicin has been linked to carrier proteins like transferrin and albumin using this compound. researchgate.netresearchgate.netresearchgate.net The hydrazide forms an acid-sensitive bond with the drug, while the maleimide end attaches to the thiolated carrier protein. This architecture is designed to be stable in the bloodstream (pH 7.4) but to release the active drug within the acidic endosomal compartments of cancer cells, which often overexpress receptors for these carrier proteins. researchgate.nettandfonline.comresearchgate.net

This building block approach allows for the modular assembly of systems with distinct functionalities: a targeting moiety (the carrier protein), a therapeutic agent (the drug), and a smart linker (the maleimide hydrazide derivative) that controls the release. This strategy is a cornerstone of advanced drug delivery system design. researchgate.net

Table 2: Components of a Drug Delivery System Using MBH

ComponentExample MoleculeFunctionLinkage via MBH
Therapeutic Agent DoxorubicinCytotoxicityHydrazide end (forms hydrazone bond)
Carrier Protein Albumin, TransferrinTargeting, StabilityMaleimide end (forms thioether bond)
Linker This compoundConnects agent and carrierN/A

Integration into Biosensor Development for Detection of Biomolecules or Analytes

The development of sensitive and specific biosensors relies on the stable immobilization of a biological recognition element (e.g., an enzyme, antibody, or oligonucleotide) onto a transducer surface. researchgate.net Heterobifunctional crosslinkers are critical for this process, and the chemical properties of this compound make it suitable for such applications.

A related compound, 3-maleimidobenzoic acid N-hydroxysuccinimide ester (MBS), has been used to immobilize enzymes on the gate oxide of an ion-sensitive field-effect transistor (ISFET) to create a biosensor for detecting explosives. researchgate.net Similarly, MBS has been employed to conjugate thiolated DNA probes to amine-functionalized silica (B1680970) nanoparticles for the detection of Hepatitis C virus (HCV). google.com

In these systems, one end of the linker attaches to the sensor's surface (or nanoparticle), and the other end captures the biomolecule. The hydrazide group of MBH can be used in a similar fashion, reacting with aldehyde or ketone groups introduced onto a surface. The maleimide group then provides a stable anchor point for a thiol-containing biorecognition molecule. This covalent attachment ensures the stability of the receptor layer, which is essential for the reliability and reusability of the biosensor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-maleimidobenzoic acid hydrazide, and how are its derivatives optimized for biological applications?

  • Methodology : The compound is synthesized by conjugating maleimide-containing spacers (e.g., 3-maleimidobenzoic acid) to bioactive molecules via hydrazone or amide bonds. For example, Kratz et al. ( ) prepared acid-sensitive doxorubicin (DOX) derivatives by reacting this compound with the 13-keto position of DOX to form hydrazone bonds. Reaction conditions (e.g., pH, solvent, stoichiometry) are critical for optimizing yield and stability. Hydrazones are preferred over amides due to their pH-sensitive release in acidic tumor microenvironments .

Q. What analytical techniques are used to characterize this compound and its conjugates?

  • Methodology : Structural confirmation employs 13C^{13}\text{C}-NMR, mass spectrometry, and elemental analysis. Stability studies use HPLC to monitor bond cleavage under physiological conditions (e.g., pH 5.0 vs. 7.4) . For biological activity, assays like BrdU incorporation (for cell proliferation) and IC50_{50} determination in cancer cell lines (e.g., MDA-MB-468, U937) validate efficacy .

Q. How is this compound applied in drug delivery systems?

  • Methodology : The maleimide group enables covalent conjugation to thiolated carriers (e.g., human serum albumin). Hydrazone bonds facilitate pH-dependent drug release. For instance, DOX-hydrazone conjugates showed comparable antiproliferative activity to free DOX in vitro (IC50_{50} ~0.1–1 μM), while amide-linked derivatives were inactive, highlighting the importance of bond selection .

Advanced Research Questions

Q. How do structural variations in this compound derivatives influence stability and drug release kinetics?

  • Methodology : Hydrazone bonds exhibit acid lability, enabling selective drug release in acidic environments (e.g., lysosomes). Stability assays at pH 5.0 and 7.4 (simulating physiological vs. tumor conditions) are performed via HPLC. For example, hydrazone-linked DOX derivatives remain stable at pH 7.4 but hydrolyze rapidly at pH 5.0, ensuring tumor-specific release .

Q. What experimental strategies address contradictions in biological activity between hydrazone and amide derivatives?

  • Methodology : Comparative studies using identical cell lines (e.g., MDA-MB-468) reveal that hydrazone derivatives retain activity by releasing free DOX intracellularly, while amides remain inert due to stable bonds. Mechanistic validation includes lysosomal pH inhibitors (e.g., bafilomycin A1) to block hydrazone cleavage and confirm pH dependency .

Q. How can conjugation efficiency of this compound to carrier proteins be optimized?

  • Methodology : Thiol-maleimide "click" chemistry is employed with thiolated carriers (e.g., albumin). Reaction parameters (molar ratio, incubation time, temperature) are optimized via Ellman’s assay (to quantify free thiols) and SDS-PAGE (to confirm conjugation). Excess maleimide groups are quenched with cysteine to prevent nonspecific binding .

Q. What are the challenges in tracking this compound-drug conjugates in vivo, and how are they mitigated?

  • Methodology : Radiolabeling (e.g., 14C^{14}\text{C}-DOX) or fluorescent tagging enables pharmacokinetic tracking. Challenges include conjugate stability in blood and off-target release. Solutions involve PEGylation to prolong circulation and protease inhibitors to prevent premature cleavage .

Critical Research Gaps

  • In Vivo Efficacy : Limited data on tumor-specific accumulation and toxicity profiles of hydrazone conjugates in animal models.
  • Alternative Applications : Potential use in glycoproteomics (e.g., hydrazide-based enrichment of glycopeptides) remains unexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.